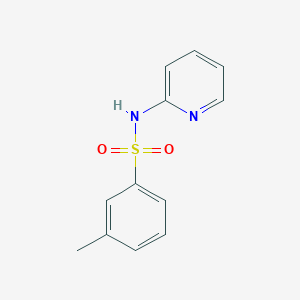
3-methyl-N-(2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBS is a sulfonamide derivative that exhibits a range of biological and pharmacological activities, making it a promising candidate for drug development and other research purposes.
作用机制
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to exhibit a range of biological activities, including inhibiting the activity of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a range of physiological effects.
Biochemical and Physiological Effects:
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including reducing the production of gastric acid, reducing intraocular pressure, and inhibiting the growth of cancer cells. Additionally, 3-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 3-methyl-N-(2-pyridinyl)benzenesulfonamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 3-methyl-N-(2-pyridinyl)benzenesulfonamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-methyl-N-(2-pyridinyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on 3-methyl-N-(2-pyridinyl)benzenesulfonamide, including further studies on its mechanism of action and its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammatory diseases. Additionally, there is potential for the development of new derivatives of 3-methyl-N-(2-pyridinyl)benzenesulfonamide with improved pharmacological properties. Overall, 3-methyl-N-(2-pyridinyl)benzenesulfonamide is a promising compound with a range of potential applications in scientific research.
合成方法
The synthesis of 3-methyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction between 3-methylbenzenesulfonyl chloride and 2-pyridylamine. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified through recrystallization to obtain pure 3-methyl-N-(2-pyridinyl)benzenesulfonamide.
科学研究应用
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases.
属性
产品名称 |
3-methyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C12H12N2O2S |
分子量 |
248.3 g/mol |
IUPAC 名称 |
3-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-5-4-6-11(9-10)17(15,16)14-12-7-2-3-8-13-12/h2-9H,1H3,(H,13,14) |
InChI 键 |
ZRZOLMFQFITNLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=N2 |
规范 SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)



![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)


![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)


![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)